molecular formula C20H14O5 B13148475 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid

4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid

Cat. No.: B13148475
M. Wt: 334.3 g/mol
InChI Key: GXYLEQWTESLISU-UHFFFAOYSA-N
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Description

4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of three benzene rings, each substituted with carboxyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-carboxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzaldehyde
  • 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzyl alcohol
  • 4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid methyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid

InChI

InChI=1S/C20H14O5/c21-18-11-16(12-1-5-14(6-2-12)19(22)23)9-10-17(18)13-3-7-15(8-4-13)20(24)25/h1-11,21H,(H,22,23)(H,24,25)

InChI Key

GXYLEQWTESLISU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)O)C(=O)O

Origin of Product

United States

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